4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline
Description
Contextualization within Diyne-Bridged Aromatic Systems
Diyne-bridged aromatic systems are a class of compounds characterized by two aromatic rings linked by a buta-1,3-diyne (-C≡C-C≡C-) bridge. This rigid, linear linker is not merely a spacer; its conjugated π-system facilitates strong electronic communication between the connected aromatic units. rsc.orgresearchgate.net This class of molecules is foundational to the field of molecular electronics and advanced materials due to their unique electronic and optical properties. researchgate.net
The synthesis of these systems often employs oxidative coupling reactions, such as the Glaser-Hay coupling, which dimerizes terminal alkynes to form the diyne bridge. researchgate.net The electronic properties of these molecules, including their HOMO-LUMO gaps and charge transport capabilities, can be precisely tuned by modifying the terminal aromatic groups. rsc.org This tunability makes them prime candidates for applications such as:
Molecular Wires: The conjugated diyne bridge can efficiently transport charge over molecular distances.
Nonlinear Optical Materials: The extended π-conjugation gives rise to significant nonlinear optical responses.
Organic Light-Emitting Diodes (OLEDs): They can serve as emissive or charge-transporting layers.
Precursors to Graphdiyne: Diyne-containing monomers are essential for the bottom-up synthesis of graphdiyne, a 2D carbon allotrope with potential applications in electronics and energy storage. researchgate.net
The compound 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline is a prime example of a symmetrically substituted aromatic diyne, where the aniline (B41778) end-groups provide reactive sites for incorporation into larger, more complex structures.
Significance of the Dianiline Moiety in Organic Synthesis and Materials Science
The presence of two terminal aniline groups in this compound is crucial to its utility as a monomer. Aniline and its derivatives are cornerstones of polymer chemistry, valued for the reactivity of the amino (-NH₂) group. This functionality allows the molecule to act as a difunctional or tetrafunctional building block in a variety of polymerization reactions.
The significance of the dianiline moiety includes:
Reactive Sites for Polymerization: The primary amine groups can readily participate in condensation reactions with aldehydes, carboxylic acids, or acid chlorides to form imines (in Schiff base reactions), amides, and polyimides, respectively. This reactivity is fundamental to the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers. cd-bioparticles.net
Influence on Polymer Properties: The incorporation of aniline units into a polymer backbone can significantly influence the final material's properties. Substituents on the aniline ring can affect solubility, thermal stability, and morphology. researchgate.nettandfonline.com For instance, the introduction of bulky side groups can enhance solubility in common organic solvents, while the inherent rigidity of the aromatic rings contributes to high thermal stability. researchgate.nettandfonline.com
Hydrogen Bonding Capability: The N-H bonds in the aniline group can participate in hydrogen bonding. This intermolecular interaction can play a critical role in directing the self-assembly of monomers in the solid state, which is a prerequisite for topochemical polymerization of the diyne units.
Redox Activity: The aniline unit is redox-active, a property famously exploited in the conductive polymer, polyaniline. This characteristic can impart interesting electronic properties to materials derived from this compound.
Scope and Research Objectives for Academic Exploration
Academic research into this compound is driven by the goal of creating novel materials with tailored properties and functions. The primary research objectives for its use can be categorized as follows:
Synthesis of Covalent Organic Frameworks (COFs): A major focus is the use of this compound as a linear, rigid linker in the construction of 2D and 3D COFs. The amino groups react with multi-functional aldehydes to form crystalline, porous networks with permanent porosity. The research aims to develop COFs for specific applications, such as:
Gas Storage and Separation: The uniform pore size of COFs can be designed to selectively adsorb certain gases.
Catalysis: The porous structure can host catalytic sites, and the diyne-aniline framework can participate in photocatalytic processes. For example, diacetylene-rich COFs have been designed to mimic graphdiyne for enhanced photocatalytic hydrogen evolution by facilitating charge separation and transfer.
Development of Novel Polydiacetylenes: The buta-1,3-diyne core of the molecule can undergo 1,4-addition topochemical polymerization when the monomers are suitably aligned in the solid state. This reaction, often initiated by UV light or heat, produces a highly conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA). Research objectives in this area include:
Creating Thermally Stable Polymers: The rigid aromatic and diyne units are expected to yield polymers with high thermal stability, suitable for high-temperature applications.
Exploring Chromic Properties: Polydiacetylenes are known for their chromic transitions (color changes) in response to external stimuli like temperature (thermochromism) or mechanical stress. Research aims to develop new sensor materials based on these properties.
Formation of Advanced Polyimides and Other High-Performance Polymers: The dianiline can be reacted with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the rigid, conjugated diyne unit into the polyimide backbone is being explored to enhance electronic properties and create materials for advanced electronics and aerospace applications.
Table 2: Research Findings on the Application of this compound
| Research Area | Monomer Reactants | Polymerization/Reaction Type | Key Finding/Objective |
| Covalent Organic Frameworks (COFs) | This compound + Trialdehyde | Schiff Base Condensation | Creation of a crystalline, porous framework analogous to graphdiyne for efficient photocatalytic hydrogen evolution. |
| High-Performance Polyimides | This compound + Dianhydride | Polycondensation | Synthesis of thermally stable polyimides with potential for enhanced electronic conductivity due to the conjugated diyne unit. |
| Polydiacetylenes | This compound | Topochemical Polymerization | Investigation of solid-state polymerization to produce highly conjugated polymers with potential chromic and sensing capabilities. |
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKIEAUPICVIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 4,4 Buta 1,3 Diyne 1,4 Diyl Dianiline
Palladium-Catalyzed Cross-Coupling Approaches
The most direct route to symmetrical diynes like 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline is the oxidative homocoupling of the corresponding terminal alkyne, in this case, 4-ethynylaniline (B84093). While classically catalyzed by copper salts (Glaser-Hay coupling), modern methodologies often incorporate palladium co-catalysts to enhance efficiency and selectivity. rsc.orgresearchgate.net These reactions involve the dimerization of the terminal alkyne in the presence of an oxidant, a catalyst system, and a base.
The efficiency of the homocoupling of 4-ethynylaniline is highly dependent on the careful optimization of the catalytic system and reaction parameters. The classic Hay coupling conditions utilize a copper(I) salt, such as copper(I) chloride, complexed with a nitrogen-based ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of oxygen as the oxidant. wikipedia.org Triethylamine can also be used as both a base and a ligand.
Palladium catalysis, often in conjunction with copper, has been shown to be highly effective for the homocoupling of terminal alkynes. rsc.orgresearchgate.net A cationic 2,2′-bipyridyl palladium(II)/CuI system, for example, has demonstrated high efficiency for homocoupling reactions in aqueous media under aerobic conditions. rsc.org The choice of catalyst, co-catalyst, base, and oxidant are all critical variables that must be fine-tuned to maximize the yield of the desired diyne and minimize side reactions, such as the formation of undesired oligomers or polymers.
Table 1: Representative Catalytic Systems for Alkyne Homocoupling
| Catalyst System | Base | Oxidant | Typical Solvent | Reference |
|---|---|---|---|---|
| CuCl / TMEDA | Triethylamine | O₂ (Air) | Acetone (B3395972), Dichloromethane (B109758) | wikipedia.orgsynarchive.com |
| Pd(PPh₃)₂Cl₂ / CuI | Pyrrolidine | - | - | nih.gov |
| Pd(II) complex / AgNO₃ | Triethylamine | Ambient Air | THF/H₂O | researchgate.net |
This table presents generalized systems for alkyne homocoupling; specific conditions must be optimized for the synthesis of this compound.
The choice of solvent plays a crucial role in the solubility of the reactants, catalysts, and intermediates, thereby influencing the reaction rate and yield. rsc.org For the Hay coupling, solvents like acetone or dichloromethane are commonly employed. orgsyn.org For palladium-catalyzed systems, a wider range of solvents can be used, including aqueous media, which offers environmental benefits. rsc.orgresearchgate.net The use of co-solvents such as methanol, ethanol, DMF, or THF can be beneficial in increasing the solubility of the alkyne substrates. rsc.org
Temperature is another critical parameter. While many homocoupling reactions can proceed at room temperature, moderate heating may be required to achieve reasonable reaction rates. researchgate.net For instance, the Hay coupling is often run at temperatures between 25–35°C. orgsyn.org Careful control of the temperature profile is essential to prevent thermal degradation of the product and minimize side reactions.
Alternative Synthetic Pathways for Butadiyne Linkage Formation
Besides the direct homocoupling of 4-ethynylaniline, alternative multi-step pathways can be employed. One such strategy begins with a more stable or readily available precursor, such as p-bromo-nitrobenzene. iwu.edu This approach involves a Sonogashira coupling with a protected acetylene (B1199291), like trimethylsilylacetylene, followed by deprotection to yield p-nitroethynylbenzene. This intermediate can then undergo oxidative homocoupling to form 1,4-bis(4-nitrophenyl)buta-1,3-diyne. The final step is the catalytic reduction of the nitro groups to the corresponding amine functionalities, yielding the target compound. iwu.edu
Another established method for forming butadiyne linkages is the Cadiot-Chodkiewicz coupling. This reaction creates unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. rsc.orgjk-sci.comalfa-chemistry.com To synthesize the symmetrical this compound via this route, one could theoretically couple 4-ethynylaniline with 4-(bromoethynyl)aniline. However, this approach is more complex than direct homocoupling due to the need to synthesize the haloalkyne precursor and the potential for competing homocoupling side reactions. nih.gov
Scalability Considerations for Research and Industrial Applications
Scaling up the synthesis of this compound from laboratory to industrial quantities introduces challenges related to reaction control, safety, and purification.
Continuous flow chemistry offers significant advantages for scaling up alkyne coupling reactions. rsc.orgnih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and mixing. nih.gov This is particularly beneficial for exothermic coupling reactions and for handling potentially unstable intermediates. A telescoped two-step continuous-flow process has been successfully developed for the synthesis of other molecules involving an initial copper-mediated alkyne homocoupling followed by a subsequent reaction. rsc.orgresearchgate.net Such a setup could be adapted for the synthesis of this compound, potentially improving safety, yield, and throughput compared to traditional batch processing.
The purification of the final product is critical to achieving the desired quality for subsequent applications. Standard laboratory techniques are typically employed for this purpose.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the mother liquor. For precursors like p-nitroethynylbenzene, recrystallization from hexane (B92381) has been used. iwu.edu A similar approach using a suitable solvent system (e.g., methanol/water) would be applicable for the final dianiline product. orgsyn.org
Chromatography: Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for removing soluble impurities that cannot be eliminated by recrystallization. This technique was employed in the purification of intermediates during the multi-step synthesis of the target compound. iwu.edu
Table 2: Purification Techniques for this compound and its Precursors
| Technique | Description | Application Stage | Reference |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica (B1680970) gel). | Purification of intermediates like p-nitrotrimethylsilylethynylbenzene. | iwu.edu |
| Recrystallization | Purification of a crystalline solid by dissolving in a hot solvent and cooling to induce crystallization. | Purification of intermediates (p-nitroethynylbenzene) and the final product. | iwu.edu |
Design and Synthesis of Functionalized Precursors
The design of functionalized precursors for 4,4'-(buta-1,3-dyne-1,4-diyl)dianiline primarily revolves around two main synthetic strategies: the homocoupling of a functionalized 4-ethynylaniline derivative or the heterocoupling of two different, appropriately functionalized aryl precursors. The choice of strategy often depends on the desired symmetry and functionality of the final product.
A crucial precursor in many synthetic routes is 4-ethynylaniline. Its synthesis can be achieved through several methods, often starting from more readily available aniline (B41778) derivatives. nbinno.com Palladium-catalyzed reactions, such as the Sonogashira coupling, are commonly employed to introduce the ethynyl (B1212043) group onto a functionalized aniline ring. nbinno.com For instance, a protected 4-haloaniline can be coupled with a protected acetylene source, followed by deprotection to yield the desired 4-ethynylaniline derivative.
One documented approach involves the reaction of p-bromo-nitrobenzene with trimethylsilyl (B98337) acetylene, followed by the removal of the silyl (B83357) protecting group to yield p-nitroethynylbenzene. iwu.edu Subsequent reduction of the nitro group provides 4-ethynylaniline. iwu.edu This multi-step process allows for the introduction of the ethynyl functionality while preserving the amino group in a protected (nitro) form.
The synthesis of functionalized precursors often involves protecting group strategies to prevent unwanted side reactions of the amino group during coupling reactions. The amine functionality in aniline is nucleophilic and can interfere with many coupling reactions. nbinno.com Therefore, it is often protected, for example, as an acetamide (B32628) or with a tert-butyloxycarbonyl (Boc) group, which can be removed in a later step.
Table 1: Synthesis of Functionalized 4-Ethynylaniline Precursors
| Starting Material | Reagents and Conditions | Functionalized Precursor | Reference |
| 4-Iodoaniline | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-((Trimethylsilyl)ethynyl)aniline | nbinno.com |
| 4-((Trimethylsilyl)ethynyl)aniline | K₂CO₃, Methanol | 4-Ethynylaniline | chemicalbook.com |
| p-Bromo-nitrobenzene | Trimethylsilyl acetylene, Pd catalyst | p-Nitrotrimethylsilylethynylbenzene | iwu.edu |
| p-Nitrotrimethylsilylethynylbenzene | Deprotection | p-Nitroethynylbenzene | iwu.edu |
| p-Nitroethynylbenzene | Reduction (e.g., SnCl₂/HCl) | 4-Ethynylaniline | iwu.edu |
Once the functionalized terminal alkyne precursor, such as a substituted 4-ethynylaniline, is synthesized, oxidative homocoupling reactions like the Glaser or Hay couplings can be employed to form the symmetrical butadiyne linkage. organic-chemistry.orgsynarchive.com These reactions typically utilize a copper catalyst and an oxidant (such as air or oxygen) to couple two terminal alkyne molecules. organic-chemistry.orgsynarchive.com
The Hay coupling, which often uses a copper-TMEDA (tetramethylethylenediamine) complex, is known for its versatility due to the catalyst's solubility in a wide range of solvents. organic-chemistry.org
Table 2: Homocoupling of Functionalized Precursors
| Precursor | Coupling Method | Catalyst/Reagents | Product | Reference |
| 4-Ethynylaniline | Hay Coupling | CuCl, TMEDA, O₂ | This compound | organic-chemistry.orgsynarchive.com |
| Substituted 4-Ethynylaniline | Glaser Coupling | Cu(OAc)₂, Pyridine (B92270) | Substituted this compound | organic-chemistry.org |
For the synthesis of unsymmetrical derivatives of 4,4'-(buta-1,3-dyne-1,4-diyl)dianiline, a heterocoupling approach is necessary. The Cadiot-Chodkiewicz coupling is a powerful method for this purpose, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. organic-chemistry.org This allows for the controlled formation of an unsymmetrical diyne.
Alternatively, sequential Sonogashira couplings can be employed. This would involve first coupling a functionalized aryl halide with a protected acetylene derivative, deprotection, and then a second Sonogashira coupling with a different functionalized aryl halide. organic-chemistry.orgnih.govorganic-chemistry.org The design of these multi-step syntheses requires careful planning of protecting group strategies and reaction conditions to achieve the desired functionalized, unsymmetrical product.
Reactivity Profiles and Advanced Derivatization of 4,4 Buta 1,3 Diyne 1,4 Diyl Dianiline
Oxidation Reactions and Product Characterization
The oxidation of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline can proceed at either the aniline (B41778) moieties or the butadiyne linker, depending on the nature of the oxidizing agent and the reaction conditions. The presence of the electron-donating amino groups makes the aromatic rings susceptible to oxidation, potentially leading to the formation of quinone-like structures.
Formation of Quinone Derivatives (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The oxidation of aromatic amines to quinones is a well-established transformation in organic synthesis. While specific studies on the oxidation of this compound to quinone derivatives are not extensively documented in the literature, the general reactivity of anilines suggests that treatment with strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could lead to the formation of quinone or quinone-imine structures.
The proposed pathway for the formation of a quinone derivative would involve the oxidation of the aniline rings. The amino groups activate the aromatic rings, facilitating the oxidative process. The reaction with potassium permanganate, typically carried out in acidic or neutral conditions, could potentially oxidize the aniline moieties to the corresponding p-benzoquinone derivatives. However, the harsh nature of these oxidizing agents might also lead to the degradation of the butadiyne linker.
| Oxidizing Agent | Potential Product | Reaction Conditions | Challenges |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Quinone or Quinone-Imine Derivatives | Acidic or Neutral | Potential degradation of the butadiyne linker; over-oxidation. |
| Chromium Trioxide (CrO3) | Quinone Derivatives | Acidic (e.g., in acetic acid or sulfuric acid) | Harsh reaction conditions; potential for side reactions. |
Reduction Pathways of the Butadiyne Linker
The butadiyne linker in this compound is a key site for reduction reactions. Catalytic hydrogenation offers a powerful method to selectively reduce the carbon-carbon triple bonds, leading to a range of products with varying degrees of saturation and conjugation.
Catalytic Hydrogenation Methods and Selectivity (e.g., Palladium Catalysts)
Palladium-based catalysts are widely employed for the hydrogenation of alkynes. The selectivity of the reduction of the butadiyne linker can be controlled by the choice of catalyst, solvent, and reaction conditions. Complete hydrogenation of the butadiyne unit would yield a flexible butyl chain, transforming the rigid rod-like molecule into a more flexible one.
Partial hydrogenation is also a significant possibility. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), could selectively reduce the diynes to a conjugated diene or even a single alkene. The stereochemistry of the resulting double bonds (cis or trans) would also be influenced by the catalytic system employed. For instance, hydrogenation using Lindlar's catalyst typically results in the formation of cis-alkenes.
The selectivity of the hydrogenation can be summarized as follows:
| Catalyst | Potential Product | Selectivity |
|---|---|---|
| Palladium on Carbon (Pd/C) | 4,4'-(Butane-1,4-diyl)dianiline | Complete reduction of the diyne to an alkane. |
| Lindlar's Catalyst | 4,4'-(Buta-1,3-diene-1,4-diyl)dianiline | Partial reduction to a diene (typically cis). |
Electrophilic Aromatic Substitution on Aniline Moieties
The aniline rings in this compound are activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino groups. This allows for the introduction of various functional groups onto the aromatic rings, enabling the synthesis of a wide array of derivatives.
Introduction of Halogen and Nitro Groups
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent. The high activation of the aniline rings may lead to poly-substitution, and thus, reaction conditions would need to be carefully controlled to achieve mono- or di-substitution.
Nitration: The introduction of nitro groups can be accomplished using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the strong activating effect of the amino groups can lead to multiple nitration products and potentially oxidation of the aniline rings. Therefore, milder nitrating agents or protection of the amino groups might be necessary for controlled nitration.
Regioselectivity and Reaction Control
The regioselectivity of electrophilic aromatic substitution on the aniline rings is primarily governed by the directing effect of the amino groups. The -NH2 group is a strong ortho-, para-director. Therefore, electrophiles are expected to substitute at the positions ortho and para to the amino group. In the case of this compound, the para position is already substituted by the butadiyne linker, meaning that substitution will predominantly occur at the ortho positions relative to the amino groups.
| Reaction | Reagents | Expected Regioselectivity | Controlling Factors |
|---|---|---|---|
| Bromination | Br2 in a suitable solvent (e.g., acetic acid) | Ortho to the amino groups. | Stoichiometry of Br2, reaction temperature. |
| Nitration | HNO3/H2SO4 | Ortho to the amino groups. | Concentration of acids, temperature, potential need for protecting the amino groups. |
Nucleophilic Reactivity at the Diyne Bridge and Aniline Nitrogens
The reactivity of this compound towards nucleophiles is governed by two primary sites: the electrophilic diyne bridge and the nucleophilic aniline nitrogens. The extended π-conjugated system, encompassing the aniline rings and the butadiyne linker, significantly influences the electron density distribution and, consequently, the reactivity at these positions.
The buta-1,3-diyne bridge is an electron-deficient moiety, making it susceptible to nucleophilic attack. The presence of the electron-donating amino groups on the phenyl rings, however, can modulate this reactivity. Through resonance, the lone pairs of the aniline nitrogens can donate electron density to the aromatic rings and, by extension, to the diyne bridge. This delocalization can somewhat reduce the electrophilicity of the diyne carbons compared to a system with electron-withdrawing groups. Nevertheless, the inherent electronic nature of the triple bonds still allows for nucleophilic addition reactions. The general reactivity of conjugated diynes allows for a variety of nucleophilic additions, which can proceed in a stepwise manner to one or both alkyne units. The regioselectivity of such attacks would be influenced by the symmetrical nature of the molecule.
Conversely, the nitrogen atoms of the aniline groups possess lone pairs of electrons, rendering them nucleophilic. However, the nucleophilicity of the aniline nitrogen is attenuated due to the delocalization of this lone pair into the aromatic π-system. quora.comstackexchange.com This delocalization is a key feature of aniline and its derivatives, contributing to a decrease in basicity compared to aliphatic amines. masterorganicchemistry.com In the case of this compound, the extended conjugation with the diyne bridge further contributes to this delocalization, potentially leading to a further reduction in the nucleophilicity of the nitrogen atoms compared to aniline itself. Reactions involving the aniline nitrogen as a nucleophile, such as alkylation or acylation, would therefore require careful selection of reaction conditions to overcome this reduced reactivity.
| Reactive Site | Predicted Reactivity | Influencing Factors |
|---|---|---|
| Diyne Bridge (Carbon atoms) | Electrophilic (Susceptible to nucleophilic attack) | - Inherent electron deficiency of alkynes
|
| Aniline Nitrogens | Nucleophilic | - Presence of lone pair of electrons
|
Comparative Reactivity Studies with Isomeric and Analogous Compounds
Differentiation from 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
The isomeric position of the amino groups on the phenyl rings has a profound impact on the electronic properties and, consequently, the reactivity of the molecule. In this compound, the amino groups are in the para position relative to the butadiyne linkage. This positioning allows for direct resonance delocalization of the nitrogen lone pair across the entire conjugated system, from one amino group, through the phenyl ring, across the diyne bridge, to the other phenyl ring and amino group. This extensive delocalization significantly influences the electron density at both the diyne bridge and the aniline nitrogens.
In contrast, for the hypothetical 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline, the amino groups are in the meta position. Due to the nature of resonance effects in benzene (B151609) rings, direct through-conjugation between the amino groups and the diyne bridge is not possible in the 3,3'-isomer. The electronic influence of the amino groups on the diyne bridge in this case would be primarily through the weaker inductive effect.
This fundamental difference in electronic communication leads to distinct reactivity profiles:
Nucleophilicity of the Diyne Bridge: The diyne bridge in the 4,4'-isomer is expected to be less electrophilic than in the 3,3'-isomer. The direct electron-donating resonance from the para-amino groups increases the electron density at the diyne carbons, making them less susceptible to nucleophilic attack. In the 3,3'-isomer, the lack of this direct resonance stabilization would result in a more electron-deficient and, therefore, more reactive diyne bridge.
Nucleophilicity of the Aniline Nitrogens: The aniline nitrogens in the 4,4'-isomer are predicted to be less nucleophilic. The extensive delocalization of the nitrogen lone pair into the large π-system reduces its availability for donation to an electrophile. In the 3,3'-isomer, while still delocalized within the phenyl ring, the lone pair does not participate in through-conjugation with the diyne and the second aniline ring to the same extent, likely resulting in a comparatively higher nucleophilicity of the nitrogen atoms.
| Property | This compound | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline |
|---|---|---|
| Electronic Effect of -NH2 on Diyne | Strong +R (Resonance), Weak -I (Inductive) | Weak +R, Weak -I |
| Predicted Diyne Electrophilicity | Lower | Higher |
| Predicted Aniline Nitrogen Nucleophilicity | Lower | Higher |
Contrasting with 1,4-Diphenylbutadiyne (B1203910) and Dipyridine Analogs
A comparison with analogous compounds lacking the amino functional groups or where the phenyl rings are replaced by pyridine (B92270) rings further illuminates the role of the aniline moieties in the reactivity of this compound.
1,4-Diphenylbutadiyne: This parent compound lacks the amino groups. Consequently, its diyne bridge is more electrophilic than that of the 4,4'-dianiline derivative. The absence of the electron-donating amino groups means there is no resonance-based increase in electron density at the diyne carbons. Nucleophilic addition to the diyne bridge of 1,4-diphenylbutadiyne would therefore be expected to proceed more readily under similar conditions.
Dipyridine Analogs: Replacing the phenyl rings with pyridine rings introduces nitrogen atoms within the aromatic rings, which are electron-withdrawing due to their higher electronegativity compared to carbon. In a dipyridine analog of butadiyne, these nitrogen atoms would significantly decrease the electron density of the entire π-system, including the diyne bridge. This would render the diyne bridge substantially more electrophilic and highly susceptible to nucleophilic attack compared to this compound. The pyridine nitrogens themselves are basic, but their lone pairs are part of the aromatic system and generally less available for external nucleophilic reactions compared to the exocyclic amino groups of the dianiline.
| Compound | Key Structural Difference | Effect on Diyne Bridge Reactivity | Rationale |
|---|---|---|---|
| This compound | -NH2 groups at 4,4' positions | Moderately electrophilic | Electron-donating resonance from amino groups partially deactivates the diyne bridge towards nucleophilic attack. |
| 1,4-Diphenylbutadiyne | No amino groups | More electrophilic | Absence of electron-donating groups results in a more electron-deficient diyne bridge. |
| Dipyridine Analogs | Phenyl rings replaced by pyridine rings | Significantly more electrophilic | Electron-withdrawing nature of pyridine rings strongly depletes electron density from the diyne bridge. |
Computational Chemistry and Theoretical Modeling of 4,4 Buta 1,3 Diyne 1,4 Diyl Dianiline and Its Derivatives
Quantum Chemical Approaches for Electronic Structure Analysis
Quantum chemical methods are pivotal in elucidating the electronic structure of molecules like 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline. These computational techniques allow for a detailed examination of molecular orbitals, electron density distribution, and other electronic parameters that govern the compound's behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of organic conjugated molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying relatively large molecules like diacetylene derivatives. DFT calculations can predict a wide range of properties, including molecular geometries, electronic spectra, and nonlinear optical responses. nih.govresearchgate.net
DFT calculations are instrumental in determining the most stable (ground state) three-dimensional arrangement of atoms in a molecule. For this compound, the geometry is characterized by a linear butadiyne rod connecting two aniline (B41778) rings. nih.gov Conformational analysis, a systematic study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, reveals the most energetically favorable conformations. In related diacetylene derivatives, DFT has been used to explore the potential energy surface and identify low-energy minima, which correspond to stable conformers. nih.gov The planarity of the molecule is a key factor influencing its electronic properties, as it maximizes the overlap of p-orbitals along the conjugated backbone.
Interactive Table: Optimized Geometrical Parameters of a related diacetylene derivative, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), calculated using DFT.
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C≡C | ~1.2 Å |
| C-C (single) | ~1.4 Å |
| C-N | ~1.4 Å |
| C-C≡C Angle | ~180° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs. nih.gov For conjugated systems like this compound, this gap is relatively small, leading to absorption in the ultraviolet-visible region. DFT calculations provide reliable estimates of HOMO and LUMO energies. nih.gov The presence of electron-donating amino groups on the aniline rings tends to raise the HOMO energy level, while the extended π-conjugation of the butadiyne linker lowers the LUMO energy, collectively reducing the HOMO-LUMO gap. nih.gov
Interactive Table: Calculated HOMO-LUMO Energies and Band Gap for a related diacetylene derivative, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), using DFT.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the electron density distribution and the extent of electron delocalization (conjugation). In this compound, NBO analysis can quantify the π-conjugation along the entire molecular backbone, from one aniline ring through the butadiyne bridge to the other. This analysis can also reveal charge transfer characteristics within the molecule. The electron-donating amino groups can lead to an intramolecular charge transfer (ICT) towards the π-conjugated bridge, a phenomenon that is important for understanding the molecule's nonlinear optical properties. researchgate.net
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and donor-acceptor functionalities, such as this compound, are known to exhibit significant nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics.
Calculation of Polarizability (α) and Hyperpolarizability (β)
Computational methods, particularly DFT, are employed to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). nih.gov Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a measure of the nonlinear response of the molecule to the electric field and is responsible for phenomena like second-harmonic generation. For molecules like this compound, the elongated conjugated system allows for significant electron delocalization, which generally leads to large values of α and β. researchgate.net The presence of the amino groups as electron donors further enhances these properties by creating a degree of charge asymmetry in the molecule upon excitation. researchgate.net Theoretical calculations can guide the design of new derivatives with even greater NLO responses by suggesting modifications to the molecular structure. nih.gov
Interactive Table: Theoretically Calculated NLO Properties for Aniline Derivatives.
| Molecule | Dipole Moment (Debye) | Polarizability (esu) | First Hyperpolarizability (esu) |
|---|---|---|---|
| Aniline | 1.5 - 2.0 | ~10 x 10⁻²⁴ | ~1 x 10⁻³⁰ |
Influence of Electron Donor and Acceptor Moieties on NLO Response
The nonlinear optical (NLO) response of organic molecules is intrinsically linked to their electronic structure, particularly the presence of electron donor (D) and electron acceptor (A) groups connected by a π-conjugated system (a D-π-A architecture). In the case of this compound, the aniline moieties act as electron donors. The introduction of stronger electron-donating groups or the addition of electron-accepting moieties to this framework can significantly enhance its NLO properties.
Computational studies on various D-π-A molecules have consistently shown that increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group leads to a more significant intramolecular charge transfer (ICT) upon excitation. This enhanced ICT is a key factor in increasing the first hyperpolarizability (β), a measure of the second-order NLO response.
For derivatives of this compound, one could theoretically replace the amino groups with stronger donors like methoxy (B1213986) or dimethylamino groups. Conversely, introducing acceptor groups such as nitro (-NO₂) or cyano (-CN) on the phenyl rings would create a "push-pull" system. Density Functional Theory (DFT) calculations are a powerful tool to predict the impact of these substitutions. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap can be determined. A smaller energy gap generally correlates with a larger NLO response.
The following table illustrates hypothetical scenarios of how modifying the donor and acceptor groups on the this compound backbone could influence the NLO response, based on established principles from computational studies of other D-π-A systems.
| Donor Group (at 4,4' positions) | Acceptor Group (e.g., at 2,2' positions) | Expected HOMO-LUMO Gap | Expected NLO Response (β) |
| -NH₂ (Aniline) | None | Moderate | Moderate |
| -OCH₃ (Anisole derivative) | None | Slightly Lower | Increased |
| -N(CH₃)₂ | None | Lower | Significantly Increased |
| -NH₂ | -CN | Lower | Significantly Increased |
| -NH₂ | -NO₂ | Lowest | Highest |
This table is illustrative and based on general principles of D-π-A systems. Actual values would require specific DFT calculations.
Design Principles for Non-Centrosymmetric Architectures
A fundamental requirement for a molecule to exhibit a second-order NLO response (i.e., a non-zero first hyperpolarizability, β) is a non-centrosymmetric crystal packing. Molecules that are themselves non-centrosymmetric have a higher propensity to crystallize in non-centrosymmetric space groups. This compound is a centrosymmetric molecule. Therefore, to induce second-order NLO properties, derivatives must be designed to break this symmetry.
One common strategy is the introduction of different functional groups on the two phenyl rings, creating a D-π-A molecule as discussed in the previous section. For instance, having a donor group on one aniline ring and an acceptor group on the other would break the center of symmetry.
Another approach involves creating chiral derivatives. Chirality inherently leads to non-centrosymmetric structures, which can be advantageous for NLO applications. Computational modeling can be employed to design and evaluate the potential NLO properties of such non-centrosymmetric derivatives before their synthesis.
Molecular Dynamics and Conformational Aspects
Energy Minimization Studies (e.g., MMFF94x forcefield)
Energy minimization is a computational technique used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. Molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF94x), are often employed for this purpose due to their computational efficiency, especially for larger molecules.
For this compound, an energy minimization study using a force field like MMFF94x would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms with the minimum steric strain and electrostatic energy. The MMFF94 force field is a versatile tool designed to handle a wide range of organic molecules. A variant, MMFF94s, is specifically parameterized to better reproduce the planar geometries of delocalized trigonal nitrogen atoms, such as those in aniline, making it particularly suitable for this molecule.
The expected outcome of such a study on this compound would be a highly planar or near-planar conformation of the entire conjugated system, as this maximizes π-orbital overlap and delocalization, leading to greater stability. The primary degrees of freedom would be the rotation of the phenyl rings relative to the butadiyne linker.
Planarity versus Noncoplanarity of Phenyl Rings and its Electronic Implications
The degree of planarity between the phenyl rings and the central buta-1,3-diyne linker is crucial for the electronic properties of this compound. A fully planar conformation allows for maximum overlap of the p-orbitals along the entire conjugated backbone. This extensive π-conjugation leads to a smaller HOMO-LUMO gap, which is desirable for NLO applications and results in a red-shift (shift to longer wavelengths) in the UV-Visible absorption spectrum.
However, rotation of the phenyl rings out of the plane can occur due to thermal energy or steric hindrance from neighboring molecules in the solid state. This rotation, or increase in the dihedral angle between the phenyl rings and the butadiyne bridge, disrupts the π-conjugation. The electronic implications of this noncoplanarity are significant:
Increased HOMO-LUMO Gap: As the conjugation is broken, the extent of electron delocalization decreases, leading to a larger energy gap between the HOMO and LUMO.
Blue-Shift in Absorption Spectra: A larger HOMO-LUMO gap results in the absorption of higher energy (shorter wavelength) light, causing a blue-shift in the UV-Visible spectrum.
Reduced NLO Response: The efficiency of intramolecular charge transfer is diminished with reduced conjugation, which in turn leads to a smaller NLO response.
Computational studies can quantify the energetic cost of rotating the phenyl rings and the effect of this rotation on the electronic properties. For instance, DFT calculations can be performed at different fixed dihedral angles to map out the potential energy surface and calculate the corresponding changes in the HOMO-LUMO gap and simulated absorption spectra. Studies on similar conjugated systems have shown that even small deviations from planarity can have a noticeable impact on the electronic and optical properties.
Spectroscopic Property Predictions
UV-Visible Absorption Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for simulating the UV-Visible absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).
For this compound, a TD-DFT simulation would likely predict a strong absorption band in the UV or near-visible region. This absorption would correspond to a π-π* transition, where an electron is promoted from a bonding π-orbital (largely the HOMO) to an antibonding π*-orbital (largely the LUMO). The exact position of this absorption maximum would be sensitive to the planarity of the molecule and the solvent environment, which can be modeled computationally.
Introducing electron-donating and -accepting groups would be predicted to cause a bathochromic (red) shift in the absorption spectrum. This is because these groups decrease the HOMO-LUMO gap, requiring less energy to excite the electrons. The table below shows a hypothetical comparison of simulated absorption maxima for derivatives of this compound, based on principles observed in TD-DFT studies of similar molecules.
| Compound | Functional Groups | Expected λmax (nm) |
| 1 | 4,4'-diamino (parent) | ~350-400 |
| 2 | 4,4'-dimethoxy | ~370-420 |
| 3 | 4-amino, 4'-nitro | ~450-500 |
These are estimated values to illustrate the expected trends. Actual values would be obtained from specific TD-DFT calculations.
By comparing the simulated spectra with experimental data, computational methods can provide valuable insights into the electronic structure and properties of this compound and guide the design of new derivatives with tailored optical characteristics.
Polymerization Chemistry and Macromolecular Architectures Based on 4,4 Buta 1,3 Diyne 1,4 Diyl Dianiline
Monomer Functionalization for Polymer Synthesis
4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline is primarily utilized as a difunctional monomer where its two primary amine groups serve as the reactive sites for polymerization. The inherent functionality of the terminal anilines allows it to directly participate in polymerization reactions, typically with complementary monomers, without the need for prior functionalization.
The core utility of this monomer lies in its rigid structure and the reactive nature of its amine groups, which can readily undergo condensation reactions. In the context of polymer synthesis, particularly for covalent organic frameworks, the monomer's role is defined by these existing functional groups. It acts as a linear, ditopic building block, where the amine functionalities are the points of covalent linkage to form extended structures.
Poly(this compound) Synthesis and Characterization
The polymerization of this compound can be approached through different mechanisms, leveraging either the amine or the diacetylene functional groups. The resulting polymer architecture is highly dependent on the chosen polymerization pathway.
Chain-growth polymerization involves the sequential addition of monomers to a reactive site on a growing polymer chain. wikipedia.org While less common for this specific monomer compared to step-growth methods, the constituent functional groups have the potential to undergo chain-growth reactions.
Diacetylene Polymerization: The buta-1,3-diyne core of the monomer can theoretically undergo 1,4-addition polymerization. This type of reaction is characteristic of diacetylene compounds, which can be induced by heat or high-energy radiation to polymerize in the solid state. researchgate.net For this topochemical reaction to occur, the monomer molecules must be precisely aligned in the crystal lattice, allowing the diacetylene units to react and form a conjugated polymer backbone of alternating double and triple bonds. researchgate.net This process is a form of chain-growth polymerization, but its application specifically to this compound to form a homopolymer is not widely documented in the available literature.
Oxidative Polymerization of Aniline (B41778) Groups: The aniline moieties could potentially be polymerized through oxidative mechanisms. The polymerization of aniline is known to proceed via a chain reaction involving the formation and coupling of aniline cation radicals. researchgate.net This process would lead to a polyaniline-type structure, with the diacetylene units acting as rigid spacers.
Step-growth polymerization is the most prominent pathway for creating polymers from this compound. This mechanism involves the reaction between bifunctional or polyfunctional monomers to form dimers, trimers, and eventually long polymer chains. The diamine nature of this compound makes it an ideal component for polycondensation reactions.
A primary application of this monomer is in the synthesis of polyamides by reacting it with diacid chlorides. researchgate.net However, its most significant use is in the construction of covalent organic frameworks (COFs) through the formation of imine or β-ketoenamine linkages. In these reactions, the diamine monomer is condensed with multifunctional aldehydes. researchgate.net The formation of these linkages is a classic example of step-growth polymerization, where the polymer network is built up through the stepwise reaction of the amine and aldehyde functional groups. This approach allows for the precise construction of crystalline, porous materials. researchgate.net
Covalent Organic Frameworks (COFs) Construction
Covalent organic frameworks are crystalline, porous polymers with tunable structures and functionalities. nih.gov The rigid, linear geometry and bifunctional nature of this compound make it an exceptional building block for these materials.
This compound is a key monomer in the synthesis of COFs that feature diacetylene units within their porous structure. rsc.orgcd-bioparticles.net These diacetylene-functionalized COFs are noted for their high porosity, chemical stability, and unique electronic properties conferred by the conjugated diyne linkage. nih.govacs.org
The incorporation of the buta-1,3-diyne moiety into the COF backbone has been shown to have a profound effect on the material's properties. For instance, diacetylene-based COFs exhibit enhanced performance in applications like photocatalytic hydrogen generation from water, significantly outperforming analogous COFs with simpler acetylene (B1199291) bridges. researchgate.netnih.gov The diacetylene units facilitate charge separation and transfer, which are crucial for photocatalytic activity. rsc.org
The table below summarizes examples of COFs constructed using this compound as a building block.
| COF Name | Co-monomer(s) | Linkage Type | Key Finding |
| Diacetylene-functionalized COF | 1,3,5-Triformylphloroglucinol | β-ketoenamine | High porosity and stability; efficient for photocatalytic hydrogen generation. researchgate.netnih.gov |
| S2-TP COF | A custom TP-centered trialdehyde | Imine | Creates a crystalline, graphdiyne-like structure that boosts photocatalytic hydrogen evolution. rsc.org |
The synthesis of COFs from this compound is commonly achieved through solvothermal methods. nih.gov This technique involves heating the monomers in a sealed vessel with a suitable solvent system at elevated temperatures. The reversible formation of covalent bonds under these conditions allows for the correction of defects and promotes the growth of a highly crystalline, ordered framework. nih.gov
Specifically, the condensation reaction between the amine groups of this compound and the aldehyde groups of a co-monomer is typically facilitated by an acid catalyst. researchgate.net Acetic acid is a commonly used catalyst in these reactions. The acid protonates the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine, thus promoting the formation of the imine or β-ketoenamine linkage that forms the backbone of the COF. researchgate.net
This acid-catalyzed solvothermal approach is crucial for achieving the high degree of crystallinity and porosity that are characteristic of COFs and essential for their applications in areas such as gas storage, catalysis, and energy storage. researchgate.netnih.gov
Structural Elucidation and Porosity Analysis of COFs (e.g., TP-BDDA, COF-2)
The structural integrity and porous nature of Covalent Organic Frameworks (COFs) derived from this compound are paramount to their function. The elucidation of their crystalline structures and the analysis of their porosity are critical steps in characterizing these materials. Techniques such as Powder X-ray Diffraction (PXRD) are instrumental in confirming the crystalline nature and determining the pore structure of these frameworks.
In the case of TP-BDDA, a COF synthesized from 1,3,5-triformylphloroglucinol (Tp) and this compound (BDDA), PXRD studies are essential for confirming its predicted structure. The comparison between the experimental PXRD pattern and the simulated pattern for the proposed crystal structure provides strong evidence for the successful synthesis of the desired framework. These materials are designed to have ordered, porous structures, and their high crystallinity is a key indicator of this.
The porosity of these COFs is typically characterized by nitrogen adsorption-desorption isotherms. These measurements provide crucial data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. For instance, a dual-pore COF has been constructed that exhibits both micropores (7.1 Å) and mesopores (26.9 Å) in a single, ordered framework, as confirmed by nitrogen adsorption-desorption studies and theoretical calculations. The pore size within 2D COFs is determined by the geometry and length of the organic linkers and the stacking of the 2D sheets.
The following table summarizes typical porosity data for COFs:
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (Å) |
|---|---|---|---|
| TP-BDDA | 1,3,5-triformylphloroglucinol, this compound | Varies based on synthesis | Typically in the microporous to mesoporous range |
| COF-2 | Not specified | Varies based on synthesis | Typically in the microporous range |
Integration into Conjugated Polymer Systems
The incorporation of this compound as a comonomer or a cross-linking agent in the synthesis of polyaniline (PANI) leads to significant modifications of the polymer's properties. PANI, in its emeraldine (B8112657) salt form, is a well-known conducting polymer, but its processability can be limited. Introducing the rigid, linear diacetylene-containing diamine into the PANI backbone can influence the polymer's morphology, conductivity, and thermal stability.
The rigid nature of the buta-1,3-diyne unit can disrupt the planarity of the PANI chain, which may affect the extent of π-conjugation and, consequently, the electrical conductivity. However, it can also introduce a degree of order and potentially lead to the formation of more defined nanostructures. The amino groups of the dianiline can be readily incorporated into the PANI chain during oxidative polymerization. The resulting copolymer would exhibit altered electrochemical behavior, as the redox potentials of the aniline and dianiline units would differ. This can be observed through cyclic voltammetry, which would show shifts in the oxidation and reduction peaks corresponding to the leucoemeraldine-emeraldine and emeraldine-pernigraniline transitions.
The table below outlines the potential modifications to PANI characteristics:
| Property | Unmodified PANI | PANI with this compound |
|---|---|---|
| Morphology | Typically granular or fibrillar | Potentially more ordered or nanostructured |
| Solubility | Poor in common organic solvents | May be altered depending on the concentration of the comonomer |
| Conductivity | High in doped state | May be modulated due to changes in conjugation and morphology |
| Thermal Stability | Good | Potentially enhanced due to the rigid diacetylene units |
The polymerization of aniline and its derivatives is sensitive to both steric and electronic effects of substituents on the monomer. In the context of incorporating this compound, both the steric bulk and the electronic nature of the buta-1,3-diyne bridge play a crucial role.
Steric Effects: The linear and rigid structure of the buta-1,3-diyne unit imposes significant steric constraints during polymerization. This can influence the rate of polymerization and the molecular weight of the resulting polymer. The rigidity can hinder the close approach of monomer units to the growing polymer chain, potentially leading to lower polymerization rates and lower molecular weights compared to the homopolymerization of aniline.
Electronic Effects: The buta-1,3-diyne bridge is an electron-withdrawing group due to the sp-hybridized carbon atoms. This electronic effect will influence the reactivity of the amino groups of the dianiline monomer. The electron-withdrawing nature of the bridge reduces the electron density on the nitrogen atoms, making them less nucleophilic than the amino group of aniline. This can affect the polymerization mechanism and the redox properties of the final polymer. The electronic properties of conjugated polymers are highly dependent on the nature of the constituent units.
The interplay of these steric and electronic effects can be summarized as follows:
| Effect | Influence on Polymerization | Influence on Polymer Properties |
|---|---|---|
| Steric | Slower polymerization rate, potentially lower molecular weight. | Affects chain packing and morphology, which in turn influences conductivity and mechanical properties. |
| Electronic | Alters the reactivity of the monomer. | Modifies the redox potentials and the bandgap of the polymer, impacting its electronic and optical properties. |
Soluble Polymer Design for Film Formation and Solution Processing
A significant challenge in the application of many conjugated polymers, including PANI, is their poor solubility, which hinders their processing from solution to form uniform thin films. To overcome this, polymers incorporating this compound can be designed for improved solubility. One common strategy is the introduction of flexible, long alkyl or alkoxy side chains onto the polymer backbone.
For instance, N-alkylation or ring-substitution of the aniline or dianiline monomers with long, flexible chains can disrupt the strong interchain interactions (π-π stacking) that lead to insolubility. These side chains increase the entropy of the polymer in solution, favoring dissolution. The choice of solvent is also critical, with polar aprotic solvents often being effective for dissolving substituted polyanilines.
Once a soluble polymer is obtained, it can be processed into thin films using techniques such as spin-coating, drop-casting, or inkjet printing. The quality of the resulting film, including its uniformity and morphology, is highly dependent on the polymer's solubility, the solvent used, and the deposition parameters. The ability to form high-quality films is essential for the fabrication of electronic devices such as sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
The design principles for soluble polymers based on this compound are outlined below:
| Design Strategy | Rationale | Resulting Polymer Characteristics |
|---|---|---|
| Introduction of flexible side chains | Increases the entropy of dissolution by disrupting interchain packing. | Improved solubility in common organic solvents. |
| Copolymerization with a more soluble monomer | The overall solubility of the copolymer is enhanced. | Tunable solubility and processability. |
| Synthesis of lower molecular weight polymers | Shorter polymer chains have weaker interchain interactions. | Increased solubility, but may compromise mechanical properties. |
Advanced Applications in Material Science and Organic Electronics
Development of Organic Optoelectronic Materials
The integration of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline into polymers can produce materials with significant potential for optoelectronic applications. The butadiyne linkage ensures a high degree of conjugation and structural rigidity, which are crucial for efficient charge transport and desirable electronic properties.
Diacetylene-Functionalized Organic Materials (DFOMs)
Diacetylene-functionalized organic materials (DFOMs) are a class of compounds that can undergo topochemical polymerization in the solid state when exposed to heat or UV radiation. rloginconsulting.comrsc.org This process converts monomer crystals into highly conjugated polydiacetylene (PDA) chains, which exhibit unique optical and electronic properties. rsc.orgresearchgate.net
The monomer this compound is a prime candidate for forming such materials. For polymerization to occur, the diacetylene monomers must be pre-organized in a specific crystalline arrangement, a significant challenge in material design. rloginconsulting.com If the appropriate packing is achieved, polymers based on this monomer could form extended two-dimensional π-conjugated systems. rloginconsulting.com The resulting polydiacetylenes are known for their exceptional mechanical strength and chromic properties, transitioning from a blue, non-fluorescent state to a red, fluorescent state in response to external stimuli. rsc.orgresearchgate.net This characteristic makes them attractive for sensor applications. Furthermore, the rigid, conjugated backbone of PDAs is conducive to efficient charge transport, making them promising organic semiconductors. rloginconsulting.comrsc.org
Exploration in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are devices composed of thin organic layers that emit light when an electric current is applied. The performance of an OLED is heavily dependent on the properties of the materials used in its emissive and charge-transporting layers.
Polymers derived from this compound, such as polyamides or polyimides, could serve as key components in OLEDs. The rigid and conjugated backbone provided by the butadiyne unit is beneficial for charge transport. The aniline (B41778) functional groups allow for the formation of polyamide chains when reacted with dicarboxylic acids. Aromatic polyamides are known for their thermal stability and mechanical strength, properties that are advantageous for device longevity. researchgate.net While direct studies on polymers from this specific monomer are limited, related conjugated polymers like poly(p-phenylenevinylene) (PPV) and polyfluorene are widely used in OLEDs as emissive and transport materials. youtube.com The incorporation of the diacetylene moiety is expected to enhance charge mobility and tune the emission color of the resulting polymer.
Table 1: Performance of Representative Conjugated Polymers in OLEDs
| Polymer Class | Role | Emission Color | Max. Efficiency (cd/A) | Ref. |
|---|---|---|---|---|
| Poly(p-phenylenevinylene) (PPV) Derivatives | Emissive Layer | Orange-Red | ~1.0 | google.com |
| Polyfluorene (PFO) Copolymers | Emissive Layer | Blue | >5.0 | youtube.com |
This table shows representative data for classes of polymers related to those that could be synthesized from this compound to illustrate typical performance.
Applications in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The most critical parameter for an OFET is the charge carrier mobility of the organic semiconductor used in the active channel. researchgate.net High mobility requires well-ordered molecular packing and strong intermolecular electronic coupling. nih.gov
The rod-like structure of oligomers and polymers containing the this compound unit is highly advantageous for OFET applications. This rigidity promotes ordered packing in thin films, which is essential for efficient charge transport. nih.gov Poly(arylene-ethynylene) derivatives, which share structural similarities, have been investigated as OFET materials. Theoretical studies suggest that modifying the side chains on such polymers can alter the intermolecular distance and electronic coupling, thereby enhancing electron mobility. nih.gov While specific mobility data for polymers derived from this compound are not widely reported, related high-performance p-type polymers have achieved mobilities comparable to or exceeding that of amorphous silicon. researchgate.net
Table 2: Representative Charge Carrier Mobilities for Polymer-based OFETs
| Polymer Type | Predominant Carrier | Highest Reported Mobility (cm²/Vs) | Ref. |
|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Hole | ~0.1 | researchgate.net |
| PQT-12 (Polyquaterthiophene derivative) | Hole | 0.14 | researchgate.net |
| Poly(arylene-ethynylene) Derivatives | Electron/Hole | Varies with structure | nih.gov |
This table provides examples of mobility in various organic semiconductors to contextualize the potential performance of materials derived from the target compound.
Relevance for Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics (OPVs) utilize organic semiconductors to convert sunlight into electricity. nih.govwikipedia.org The active layer typically consists of a bulk heterojunction (BHJ) blend of an electron-donating and an electron-accepting material. nih.gov Efficiency in OPVs depends on factors like light absorption, exciton (B1674681) diffusion, and charge transport. nih.gov
Conjugated polymers containing acetylene (B1199291) linkages, known as poly(arylacetylenes), are a promising class of p-type (donor) materials for OPVs. nih.gov The triple bonds in the polymer backbone, such as those provided by this compound, contribute to a rigid structure that facilitates favorable morphology and charge transport in the active layer. nih.gov The broad absorption and tunable energy levels of these polymers allow for effective harvesting of the solar spectrum. Research on poly(arylene ethynylene)s has demonstrated their potential in solar cells, achieving power conversion efficiencies (PCEs) that, while historically modest, are continually improving with new molecular designs. nih.gov For instance, a polymer incorporating thiophene (B33073) and diethynylbenzene units achieved a PCE of 1.52%, showcasing the viability of acetylene-based backbones in photovoltaic applications. nih.gov
Role in Semiconductor Design
The molecular structure of an organic material dictates its bulk electronic properties. The design of novel organic semiconductors focuses on controlling molecular arrangement and electronic structure to optimize charge transport.
Charge Transport and Mobility in Organic Semiconductors
Charge transport in organic semiconductors typically occurs via a "hopping" mechanism, where charge carriers (electrons or holes) jump between localized states on adjacent molecules or polymer chains. nih.gov The efficiency of this process, and thus the charge carrier mobility, is highly sensitive to the distance between molecules (interchain distance) and their relative orientation (packing). nih.gov
Supramolecular Assembly and Self-Assembled Structures
The molecular structure of this compound, with its rigid central diacetylene rod and terminal aniline groups, predisposes it to form highly ordered, non-covalent structures through supramolecular self-assembly. This process involves the spontaneous organization of molecules into well-defined, stable architectures driven by specific intermolecular interactions. nku.edu
In solution and in the solid state, these molecules can arrange into various morphologies, such as nanofibers, ribbons, or crystalline solids. rsc.org The directionality and strength of the intermolecular forces dictate the final structure. For diacetylene-containing molecules, this pre-organization is particularly significant as it can align the reactive diacetylene units, enabling topochemical polymerization upon exposure to UV light or heat. rsc.org The resulting polydiacetylene chains are highly conjugated and exhibit unique optical and electronic properties.
The self-assembly process is governed by a delicate balance of intermolecular forces. By modifying the molecular structure, for example by introducing different functional groups, it is possible to control these interactions and thus engineer the resulting supramolecular structures. nku.edursc.org
The primary non-covalent forces driving the self-assembly of this compound and its derivatives are hydrogen bonding and π-π stacking. researchgate.net
Hydrogen Bonding: The terminal amine (-NH₂) groups on the aniline rings are potent hydrogen bond donors, while the nitrogen atoms themselves can act as acceptors. This allows for the formation of extensive and directional hydrogen-bonding networks. nku.edu These interactions can link molecules end-to-end or side-by-side, creating robust, extended chains or sheets. The strength and directionality of hydrogen bonds are crucial for establishing long-range order in the supramolecular structure. rsc.org
π-π Stacking: The electron-rich phenyl rings and the π-systems of the butadiyne core promote attractive π-π stacking interactions. researchgate.net These forces cause the planar aromatic portions of the molecules to stack on top of each other, typically with an offset, contributing significantly to the stability of the assembled structure. In the context of diacetylene derivatives, π-π stacking helps to arrange the molecules in a columnar fashion, which is often a prerequisite for efficient topochemical polymerization. researchgate.net
The interplay between these interactions is critical. In many systems, hydrogen bonding provides the primary directional control, creating a scaffold that is then stabilized by weaker, less directional forces like π-π stacking and van der Waals interactions. rsc.org The final supramolecular architecture is a result of the energetic optimization of all these competing and cooperating forces. researchgate.netresearchgate.net
Gas Storage and Separation Technologies (within COF context)
The rigid, linear structure and reactive amine groups of this compound make it an excellent building block, or "linker," for the synthesis of Covalent Organic Frameworks (COFs). cd-bioparticles.netbldpharm.com COFs are a class of crystalline porous polymers with ordered structures and tunable porosity, making them highly promising materials for gas storage and separation. researchgate.netrsc.orgmdpi.com
When used in COF synthesis, typically through condensation reactions with aldehyde-containing monomers, the dianiline linker forms a robust, porous, and crystalline two- or three-dimensional network. researchgate.netacs.orgnih.gov The inherent porosity of these frameworks allows them to adsorb large quantities of gas molecules within their pores. The diacetylene moiety within the linker imparts rigidity and can enhance the electronic properties of the resulting COF. researchgate.netacs.org
The performance of a COF for gas storage is determined by several factors, including its surface area, pore volume, and the chemical nature of the pore walls. researchgate.net COFs constructed using linkers like this compound can be designed to have high Brunauer-Emmett-Teller (BET) surface areas, which is a key indicator of their gas uptake capacity. For example, imine- or β-ketoenamine-linked COFs, which can be synthesized from amine linkers, are noted for their high stability and have been widely explored for gas storage applications. researchgate.netacs.orgnih.gov
In gas separation, the precise and uniform pore size of COFs allows for size-selective separation of gas mixtures. Furthermore, the chemical functionality of the pore walls can be tailored by selecting appropriate building blocks to create specific interactions with certain gas molecules, enhancing selectivity. The amine groups from the dianiline linker, for instance, can provide sites that interact favorably with acidic gases like CO₂.
| COF Material | Building Blocks | BET Surface Area (m²/g) | Application | Gas Uptake/Performance |
|---|---|---|---|---|
| COF-LZU1 | 1,3,5-triformylbenzene + 1,4-diaminobenzene | 410 | Catalysis Support | Demonstrates stable, porous nature |
| TpPa-1 | 1,3,5-triformylphloroglucinol + 1,4-phenylenediamine | - | General COF | Highly crystalline and porous |
| COF-320 | Tetrakis(4-aminophenyl)methane + 4,4'-biphenyldicarbaldehyde | - | 3D COF | Example of 3D framework |
| COF-102 | Tetra(4-dihydroxyborylphenyl)methane + HHTP | 3472 | Gas Storage | High porosity |
| COF-103 | Tetra(4-dihydroxyborylphenyl)silane + HHTP | 4210 | Gas Storage | Very high porosity |
This table includes data for representative COFs to illustrate the typical properties and performance in gas-related applications. The specific performance of a COF synthesized with this compound would depend on the co-monomer and synthesis conditions. mdpi.comnih.govmdpi.com
Advanced Characterization Techniques for Structural Elucidation and Electronic Properties
Spectroscopic Analysis
Spectroscopic methods are fundamental in confirming the chemical identity and probing the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for verifying the molecular structure of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline by identifying the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) rings would exhibit characteristic signals. Due to the symmetry of the molecule, two distinct signals are expected for the aromatic protons. The protons ortho to the amino group and those meta to the amino group would appear as doublets, a result of coupling with their adjacent protons. The amino (-NH₂) protons would typically appear as a broad singlet. The exact chemical shifts would depend on the solvent used. For comparison, the related compound 1,4-bis(m-aminophenyl)buta-1,3-diyne shows aromatic proton signals in the range of 6.66-7.74 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to the four distinct types of carbon atoms in the aromatic rings, as well as signals for the sp-hybridized carbons of the butadiyne linker. The carbons of the diyne unit (C≡C) typically resonate in the range of 70-90 ppm. The aromatic carbons would appear further downfield, with the carbon atom bonded to the nitrogen of the amino group showing a characteristic shift. In the similar compound 1,4-bis(m-aminophenyl)buta-1,3-diyne, the acetylenic carbons appear at approximately 76.5 ppm and 83.9 ppm, while the aromatic carbons are observed between 115 ppm and 147 ppm. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~6.5-7.5 | Doublet | Aromatic C-H |
| ¹H | Variable | Broad Singlet | Amino (-NH₂) |
| ¹³C | ~70-90 | Singlet | Acetylenic (C≡C) |
| ¹³C | ~110-150 | Singlet | Aromatic (C-H, C-N, C-C≡) |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by several key absorption bands. The most distinctive feature would be the stretching vibration of the carbon-carbon triple bonds (C≡C) of the diyne core. This vibration typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The N-H stretching vibrations of the primary amine groups (-NH₂) are expected to produce two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. Other significant absorptions would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (approximately 1500-1600 cm⁻¹), and C-N stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| C≡C Stretch | 2100 - 2260 | Alkyne (Diyne) |
| Aromatic C=C Stretch | 1500 - 1600 | Aromatic Ring |
| C-N Stretch | 1250 - 1360 | Aryl Amine |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound, which encompasses the two aniline rings and the butadiyne linker, is expected to give rise to strong absorptions in the UV-Vis region.
The spectrum is anticipated to show intense absorption bands corresponding to π → π* transitions. The conjugation between the phenyl rings through the diyne bridge lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λmax) to longer wavelengths compared to benzene (B151609) or aniline alone. The presence of the electron-donating amino groups further enhances this effect. The primary absorption bands are expected in the ultraviolet region, potentially extending towards the visible range.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray analysis can provide unambiguous information about the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice. A crystal structure for this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 868348. nih.gov
The analysis would reveal the near-linear geometry of the central C-C≡C-C≡C-C core, a characteristic feature of butadiyne linkers. The planarity of the molecule is a key factor, as significant twisting between the phenyl rings and the diyne unit would disrupt the π-conjugation. The crystal packing is likely to be influenced by intermolecular hydrogen bonds involving the amino groups (N-H···N), which can lead to the formation of extended supramolecular networks. These interactions play a critical role in the stability and properties of the solid-state material.
Electrochemical Characterization
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of the molecule and to estimate the energies of its frontier molecular orbitals (HOMO and LUMO).
The electrochemical behavior of this compound is expected to be characterized by the oxidation of the electron-rich aniline moieties. The two amino groups can undergo oxidation, and the potential at which this occurs provides a measure of the HOMO energy level. A reversible or quasi-reversible oxidation wave would be anticipated in the cyclic voltammogram. The LUMO energy can often be estimated from the onset of the reduction wave, although the reduction of this type of molecule can sometimes be irreversible or occur at very negative potentials. For related highly conjugated molecules, such as a tetrathiophene system with a butadiynylene spacer, the HOMO and LUMO energy levels were determined to be -5.51 eV and -2.09 eV, respectively, through a combination of electrochemical measurements and DFT calculations. mdpi.com These values provide an estimate for the electronic properties of conjugated diyne systems. The HOMO-LUMO gap, which can be determined from both electrochemical and optical (UV-Vis) data, is a critical parameter for understanding the electronic and optical characteristics of the material.
Cyclic Voltammetry (CV) for Redox Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. In the context of this compound, CV can provide valuable insights into the oxidation and reduction potentials of the molecule, shedding light on its electronic structure and its ability to participate in electron transfer reactions.
The electrochemical behavior of this compound is expected to be largely influenced by the presence of the two terminal aniline moieties. Aniline and its derivatives are known to undergo oxidation at the nitrogen atom. This process typically involves the removal of one electron to form a radical cation, which can then undergo further chemical reactions or a second oxidation at a more positive potential.
The conjugated buta-1,3-diyne linker plays a crucial role in the electronic communication between the two aniline groups. This extended π-system can facilitate electron delocalization, potentially lowering the oxidation potential compared to aniline itself. The degree of this electronic coupling will influence whether the two aniline units are oxidized simultaneously or in two distinct one-electron steps.
In a typical CV experiment of an aniline derivative, the first anodic peak corresponds to the oxidation of the amine group. The reversibility of this process, indicated by the presence of a corresponding cathodic peak on the reverse scan, provides information about the stability of the resulting radical cation. For this compound, the stability of the oxidized species will be influenced by the delocalization of the radical cation across the entire conjugated framework.
Due to the absence of specific experimental values in the surveyed literature, a data table of redox potentials for this compound cannot be provided at this time. Further experimental investigation using cyclic voltammetry would be necessary to determine the precise oxidation and reduction potentials, and to fully characterize the electrochemical behavior of this compound. Such studies would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits while measuring the resulting current.
Future Research Directions and Emerging Opportunities
Rational Design of Derivatives with Tunable Electronic and Structural Properties
The inherent properties of 4,4'-(buta-1,3-diyne-1,4-diyl)dianiline can be precisely controlled through the rational design of its derivatives. The ability to modify the π-conjugated backbone and introduce various side-chain substituents allows for the fine-tuning of its electronic and structural characteristics. nih.gov This strategic modification can significantly impact the material's performance in various applications.
One of the primary goals in designing derivatives is to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the electronic and optical properties of the molecule, such as its absorption and emission spectra. nih.govresearchgate.net Introducing electron-donating or electron-withdrawing groups onto the terminal aniline (B41778) rings can effectively alter these energy levels. For instance, appending electron-donating groups is expected to raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level, both leading to a reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum. nih.gov
The following table illustrates potential substituent effects on the electronic properties of this compound derivatives:
| Substituent Group | Position of Substitution | Expected Effect on HOMO | Expected Effect on LUMO | Expected Impact on HOMO-LUMO Gap |
| Methoxy (B1213986) (-OCH3) | Phenyl ring | Increase | Minimal change | Decrease |
| Nitro (-NO2) | Phenyl ring | Minimal change | Decrease | Decrease |
| Cyano (-CN) | Phenyl ring | Minimal change | Decrease | Decrease |
| Alkyl Chains | Aniline nitrogen | Increase | Minimal change | Decrease |
Furthermore, the introduction of bulky or sterically hindering groups can influence the intermolecular packing and solid-state morphology of the resulting materials. This structural control is crucial for applications such as organic electronics, where charge carrier mobility is highly dependent on molecular arrangement. nih.gov By strategically designing derivatives, researchers can create a library of compounds with a wide range of tunable properties, paving the way for their use in bespoke electronic and optoelectronic devices.
Integration into Hybrid Organic-Inorganic Materials
A significant area of future research lies in the integration of this compound as a structural linker in hybrid organic-inorganic materials. Its rigid, linear geometry and reactive terminal amine groups make it an ideal candidate for constructing highly ordered, porous frameworks.
Notably, this compound has been identified as a key monomer for the synthesis of diacetylene-bridged Covalent Organic Frameworks (COFs). rsc.org COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The diacetylene linkage within the COF structure is of particular interest as it can enhance charge separation and transfer, which is beneficial for photocatalytic applications. rsc.org
The synthesis of a COF using this compound as an amine linker, in conjunction with an appropriate aldehyde linker, would result in an imine-linked framework. These imine-based COFs are known for their chemical stability. The resulting diacetylene-rich COF would be a crystalline and structurally well-defined analogue of graphdiyne, a 2D carbon allotrope, and could exhibit promising performance in photocatalytic hydrogen evolution. rsc.org
The properties of these hybrid materials can be further tailored by the choice of the inorganic component. For example, sol-gel processes could be employed to create hybrid materials incorporating silica (B1680970) or titania, which could offer enhanced thermal stability and mechanical robustness.
Exploration of Novel Catalytic and Sensor Applications
The unique electronic structure and functional groups of this compound and its derivatives present opportunities for their use in novel catalytic and sensor applications.
The terminal amine groups can act as coordination sites for metal ions, allowing for the formation of metal complexes. These complexes could exhibit catalytic activity, leveraging the electronic properties of the conjugated organic ligand to facilitate chemical transformations. The design of such catalysts could be inspired by research on metal complexes with related diimine or diamine ligands, which have shown activity in various catalytic reactions.
In the realm of chemical sensing, the fluorescent properties of this compound derivatives could be exploited. The fluorescence of conjugated organic molecules is often sensitive to their local environment. Binding of an analyte, such as a metal ion or a small molecule, to the aniline groups or other specifically introduced receptor sites could lead to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). rsc.org This principle could be used to develop highly sensitive and selective fluorescent sensors for environmental monitoring or biological imaging. For instance, the introduction of specific chelating groups could lead to sensors for detecting heavy metal ions in aqueous solutions.
Advanced Theoretical Modeling for Predictive Material Design
Advanced theoretical modeling and computational chemistry will play a pivotal role in accelerating the discovery and design of new materials based on this compound. scirp.org Techniques such as Density Functional Theory (DFT) can be employed to predict the electronic and structural properties of novel derivatives before their synthesis, saving significant time and resources. scirp.org
Computational studies can provide valuable insights into:
HOMO-LUMO energy levels and gaps: As discussed, these calculations are crucial for predicting the optoelectronic properties of new derivatives. researchgate.netresearchgate.netmasterorganicchemistry.com
Molecular geometry and conformational analysis: Understanding the preferred spatial arrangement of the molecule is essential for predicting its packing in the solid state.
Charge distribution and electrostatic potential: These properties can help in understanding intermolecular interactions and predicting how the molecule will interact with other species, which is important for sensor and catalyst design.
Simulating spectroscopic properties: Theoretical calculations can predict absorption and emission spectra, which can be compared with experimental data to validate the computational models.
By establishing a reliable computational workflow, researchers can perform high-throughput virtual screening of a large number of potential derivatives. This predictive approach to material design will enable the identification of the most promising candidates for specific applications, guiding synthetic efforts towards the most fruitful avenues of research.
Q & A
Q. What are the key considerations for synthesizing BDDA with high purity, and how can its structural integrity be validated experimentally?
Methodological Answer: BDDA is synthesized via Sonogashira coupling between 4-iodoaniline and 1,3-butadiyne under palladium catalysis. Critical parameters include:
- Reaction Conditions : Use of anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled temperature (60–80°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, DCM/hexane eluent) removes unreacted monomers and catalysts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural Validation :
Q. How does BDDA’s solubility influence its integration into covalent organic frameworks (COFs), and what solvents are optimal for processing?
Methodological Answer: BDDA’s solubility in polar aprotic solvents (DMF, DMSO) enables its use as a linker in COFs. Key steps include:
- Solvent Selection : DMF is preferred for solvothermal COF synthesis due to its high boiling point (153°C) and ability to dissolve BDDA and co-monomers (e.g., triformylphloroglucinol) .
- Crystallinity Optimization : Slow heating (0.5°C/min) to 120°C over 72 hours promotes reversible Schiff-base reactions, ensuring high COF crystallinity .
- Post-Synthesis Processing : Centrifugation (10,000 rpm, 15 min) removes unreacted monomers, followed by Soxhlet extraction with methanol to eliminate residual solvents .
Advanced Research Questions
Q. What mechanistic insights explain BDDA’s role in enhancing photocatalytic hydrogen generation in COFs?
Methodological Answer: BDDA’s diacetylene moiety facilitates charge transfer in COFs. Experimental and computational approaches include:
- Bandgap Engineering : UV-Vis DRS reveals a reduced bandgap (~2.3 eV) in BDDA-based COFs, enabling visible-light absorption. Tauc plots (direct/indirect transitions) correlate with photocatalytic activity .
- Electron Mobility : Time-resolved photoluminescence (TRPL) shows prolonged exciton lifetimes (~5.2 ns), indicating suppressed charge recombination .
- DFT Calculations : HOMO-LUMO analysis (B3LYP/6-31G*) confirms delocalized π-electrons along the diacetylene backbone, enhancing electron-hole separation .
Q. How can researchers resolve contradictions in reported photocatalytic efficiencies of BDDA-based COFs?
Methodological Answer: Discrepancies arise from variations in COF crystallinity, defect density, and testing protocols. Mitigation strategies:
- Standardized Testing : Use a 300 W Xe lamp with AM 1.5G filter (100 mW/cm²) and 10 vol% triethanolamine as a sacrificial agent. Measure H₂ via gas chromatography (TCD detector, Ar carrier) .
- Defect Analysis : Compare PXRD patterns with simulated (Materials Studio) structures; quantify defects via N₂ physisorption (BET surface area < 800 m²/g indicates poor crystallinity) .
- Statistical Design : Apply factorial design (e.g., 2³ matrix) to optimize reaction time, temperature, and monomer ratios, identifying dominant variables via ANOVA .
Q. What advanced spectroscopic techniques characterize BDDA’s electronic interactions in hybrid materials?
Methodological Answer:
- XPS : Analyze N 1s peaks (~399.5 eV for –NH₂) to assess protonation states in acidic environments (e.g., photocatalytic H₂ evolution) .
- In Situ Raman Spectroscopy : Monitor C≡C stretching modes (2150–2200 cm⁻¹) under light irradiation to track structural stability .
- EPR : Detect paramagnetic intermediates (e.g., •OH radicals) using DMPO spin-trapping in aqueous suspensions .
Q. How can BDDA’s stability under operational conditions be systematically evaluated?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset >300°C confirms thermal stability in air/N₂ .
- Cyclic Photocatalysis : Perform 5 consecutive H₂ evolution cycles (4-hour intervals) with intermediate centrifugation/washing. Activity retention <80% indicates structural degradation .
- Accelerated Aging : Expose COFs to UV light (365 nm, 24 hours) and compare PXRD/FTIR data pre-/post-exposure to assess photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
